N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide
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Overview
Description
N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often involve refluxing the reactants in solvents such as ethanol or acetic acid for several hours .
Industrial Production Methods
Industrial production of N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1,3-thiazol-2-yl)-2-{[5-((Un)Substituted-Phenyl)1,3,4-oxadiazol-2-yl]amine: Another oxadiazole derivative with similar biological activities.
N-(Hexyl)-N-(5-(3-hydroxynaphthyl-2-yl)-1,3,4-oxadiazol-2-yl)amine: Known for its photostabilizing properties and use in materials science.
Uniqueness
N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its hexyl groups enhance its lipophilicity, making it more suitable for certain applications compared to other oxadiazole derivatives .
Properties
CAS No. |
62347-64-2 |
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Molecular Formula |
C15H27N3O2 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
N-hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide |
InChI |
InChI=1S/C15H27N3O2/c1-4-6-8-10-12-18(14(19)11-9-7-5-2)15-17-16-13(3)20-15/h4-12H2,1-3H3 |
InChI Key |
OXXVHHCMFFHTRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NN=C(O1)C)C(=O)CCCCC |
Origin of Product |
United States |
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